(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid
Description
This compound is a pyrrolidinecarboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-chloro[1,1'-biphenyl]-4-yl substituent on the pyrrolidine ring. The (2S,4S) stereochemistry is critical for molecular recognition in chiral environments, such as enzyme binding pockets. Though direct bioactivity data are unavailable in the provided evidence, structurally related compounds (e.g., trisulfides in ) suggest possible applications in targeting microtubules or other hydrophobic protein domains .
Properties
IUPAC Name |
(2S,4S)-4-(2-chloro-4-phenylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO5/c1-22(2,3)29-21(27)24-13-16(12-18(24)20(25)26)28-19-10-9-15(11-17(19)23)14-7-5-4-6-8-14/h4-11,16,18H,12-13H2,1-3H3,(H,25,26)/t16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXMZIQPVYLGGQ-WMZOPIPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of this compound is , and it features a chiral center at the pyrrolidine ring, which is crucial for its biological interactions. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for further functionalization, making it a versatile intermediate in medicinal chemistry.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₄ClNO₅ |
| Molecular Weight | 421.88 g/mol |
| CAS Number | 1354485-96-3 |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Irritant |
Pharmacological Evaluation
Recent studies have indicated that compounds structurally related to (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid exhibit significant biological activities, particularly as inhibitors of dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are of particular interest in the treatment of type 2 diabetes due to their role in enhancing insulin secretion and lowering blood glucose levels.
Case Study: DPP-IV Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters evaluated a series of pyrrolidine derivatives for their DPP-IV inhibitory activity. The results demonstrated that modifications at the 4-position of the pyrrolidine ring significantly influenced potency. Specifically, compounds with electron-withdrawing groups such as chloro substituents showed enhanced inhibitory effects compared to their unsubstituted counterparts .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored through various synthetic analogs. The introduction of different substituents on the biphenyl moiety has been shown to modulate both potency and selectivity towards DPP-IV. For instance, the presence of a chloro group at the para position on one of the phenyl rings was associated with increased binding affinity and improved pharmacokinetic properties .
Table 2: SAR Findings
| Substituent | Activity Level |
|---|---|
| No Substituent | Low |
| Para-Chloro | High |
| Meta-Chloro | Moderate |
| Para-Methyl | Low |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, focusing on substituents, stereochemistry, physicochemical properties, and safety profiles:
Key Comparative Insights:
This could improve binding to hydrophobic pockets in therapeutic targets . Vinylbenzyl substituents () offer synthetic versatility for post-modification but may reduce stability due to reactivity .
Stereochemistry: The (2S,4S) configuration is conserved in most analogs, but the (2S,4R) isomer () demonstrates how stereochemical changes can drastically alter molecular interactions, particularly in chiral environments like enzyme active sites . The (2R,4S) isomer () highlights the importance of stereochemistry in safety profiles, as even minor changes can influence toxicity .
Physicochemical Properties :
- The pKa of 3.62 () suggests moderate acidity, likely due to the carboxylic acid group, which impacts solubility and ionization under physiological conditions .
- LogD values (when available) correlate with lipophilicity, affecting membrane permeability and metabolic stability.
Safety Profiles :
- Phenyl-substituted analogs () exhibit acute oral toxicity and skin irritation, suggesting that the target compound’s safety may require rigorous evaluation, especially given its halogenated biphenyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
